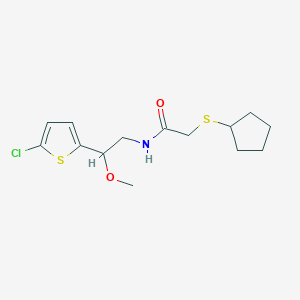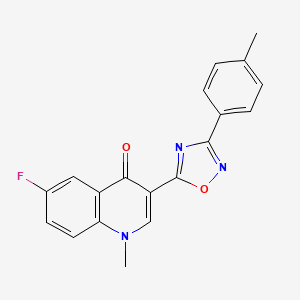
6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: : The initial step often involves the formation of the quinoline core through a Skraup synthesis or Friedländer synthesis. Subsequent steps may include halogenation to introduce the fluorine atom, methylation to add the methyl group, and the construction of the oxadiazole ring through cyclization reactions.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents onto the quinoline core.
科学的研究の応用
6-Fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: : The compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : It can be used as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
When compared to other quinoline derivatives, 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its unique structural features, such as the presence of the fluorine atom and the oxadiazole ring. Similar compounds include:
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: : Known for its antibacterial activity.
3-Chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one: : Exhibits antifungal activity.
These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-11-3-5-12(6-4-11)18-21-19(25-22-18)15-10-23(2)16-8-7-13(20)9-14(16)17(15)24/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASISNSWVXVDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
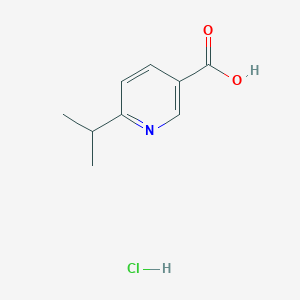
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/new.no-structure.jpg)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
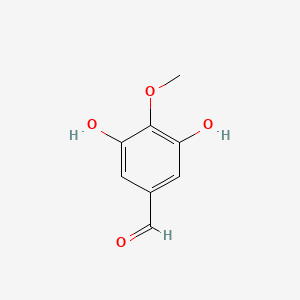
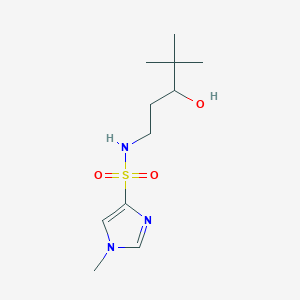
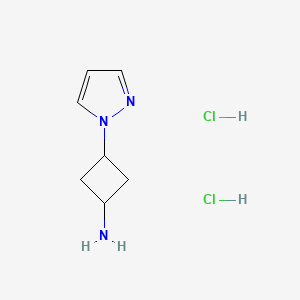
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
